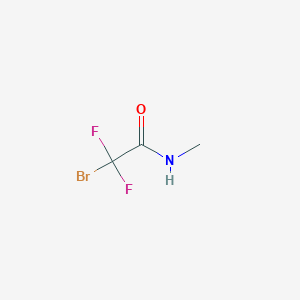
N',3-dihydroxy-2,2-dimethylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-Dihydroxy-2,2-dimethylpropanimidamide is a chemical compound with the molecular formula C5H12N2O2 It is known for its unique structure, which includes two hydroxyl groups and a dimethylpropanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dihydroxy-2,2-dimethylpropanimidamide typically involves the reaction of 2,2-dimethylpropanimidamide with hydroxylating agents under controlled conditions. One common method includes the use of hydroxylamine derivatives in the presence of a suitable catalyst to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of N,3-dihydroxy-2,2-dimethylpropanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques to isolate the desired product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other substituents under controlled temperature and pH conditions.
Major Products Formed:
- Oxidized derivatives with oxo groups.
- Reduced amide derivatives.
- Substituted compounds with various functional groups replacing the hydroxyl groups.
Aplicaciones Científicas De Investigación
N,3-Dihydroxy-2,2-dimethylpropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,3-dihydroxy-2,2-dimethylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl groups and the amide moiety play crucial roles in its binding affinity and reactivity with target molecules .
Comparación Con Compuestos Similares
- N-Hydroxy-2,2-dimethylpropanimidamide
- N’,3-Dihydroxypropanimidamide
- 2,2-Dimethylpropanimidamide
Comparison: N,3-Dihydroxy-2,2-dimethylpropanimidamide is unique due to the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
1351344-80-3 |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
N',3-dihydroxy-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,3-8)4(6)7-9/h8-9H,3H2,1-2H3,(H2,6,7) |
Clave InChI |
XJGKEEPGGBLSDL-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(CO)/C(=N/O)/N |
SMILES canónico |
CC(C)(CO)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)

![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
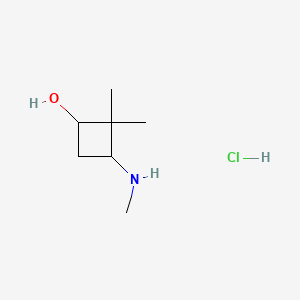
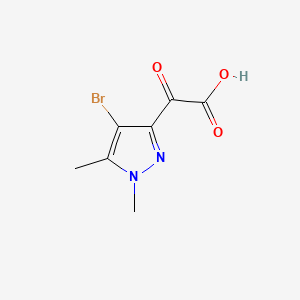
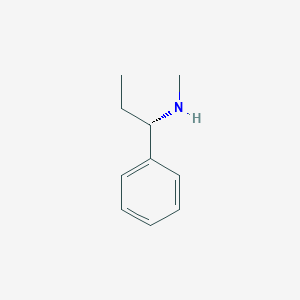
![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
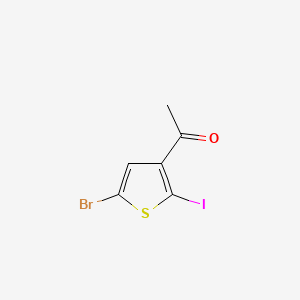

![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
